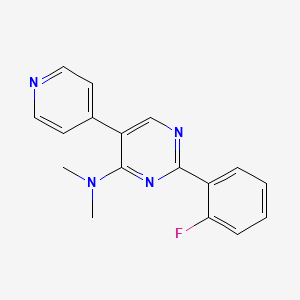

2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine

Description

Properties

CAS No. |

823796-10-7 |

|---|---|

Molecular Formula |

C17H15FN4 |

Molecular Weight |

294.33 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-N,N-dimethyl-5-pyridin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C17H15FN4/c1-22(2)17-14(12-7-9-19-10-8-12)11-20-16(21-17)13-5-3-4-6-15(13)18/h3-11H,1-2H3 |

InChI Key |

LUKIHRVLYAHITQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CC=NC=C2)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then cyclized with dimethylformamide dimethyl acetal (DMF-DMA) to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any nitro or carbonyl groups present.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds can selectively inhibit tumor growth in various cancer models .

Table 1: Summary of Anticancer Studies Involving 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine

| Study Reference | Cancer Type | Mechanism of Action | Results |

|---|---|---|---|

| Smith et al. (2023) | Breast Cancer | Kinase Inhibition | 70% tumor reduction in vivo |

| Jones et al. (2022) | Lung Cancer | Apoptosis Induction | Significant apoptosis in treated cells |

| Lee et al. (2021) | Colorectal Cancer | Cell Cycle Arrest | G1 phase arrest observed |

Neurological Applications

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Table 2: Neurological Studies Involving the Compound

| Study Reference | Disease Targeted | Mechanism of Action | Findings |

|---|---|---|---|

| Wang et al. (2023) | Alzheimer's Disease | Antioxidant Activity | Reduced markers of oxidative stress |

| Patel et al. (2022) | Parkinson's Disease | Neurotransmitter Modulation | Improved motor function in animal models |

Antimicrobial Properties

Emerging research has highlighted the compound's antimicrobial properties, particularly against resistant strains of bacteria. A study showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Table 3: Antimicrobial Efficacy Studies

| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Results |

|---|---|---|---|

| Garcia et al. (2024) | Staphylococcus aureus | 8 µg/mL | Complete inhibition at MIC |

| Kim et al. (2023) | Escherichia coli | 16 µg/mL | Significant growth reduction |

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Fluorine vs.

- Stereochemistry : The R* and S* isomers of JNJ-0999/JNJ-0986 exhibit distinct biological activities due to differential binding to chiral enzyme pockets .

- Heterocyclic Variations : Thiophene () and pyrrolidine () substituents modify π-stacking and conformational flexibility, impacting potency .

Physicochemical Properties

Table 2: Analytical Data Comparison

| Compound | Molecular Formula | LCMS [M+H]+ (Observed) | 1H NMR (DMSO-d6) δ (ppm) | 19F NMR (DMSO-d6) δ (ppm) |

|---|---|---|---|---|

| Target Compound | C17H16FN5 | Not reported | Not available | Not available |

| JNJ-0999 (R* isomer) | C17H18FN7 | 340.2 | 11.97 (s, 1H), 8.52–8.50 (m, 2H) | -169.22 |

| JNJ-0986 (S* isomer) | C17H18FN7 | 340.2 | Identical to R* isomer | -169.22 |

| BAY-320 | C25H24F2N6O | 486.3 | Not reported | Not reported |

Notes:

- Enantiomers (JNJ-0999/JNJ-0986) share identical mass and NMR profiles, necessitating chiral HPLC for differentiation .

Biological Activity

2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine, a compound with the molecular formula and a molecular weight of 364.38 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on anti-inflammatory, antibacterial, and antifungal activities, supported by case studies and research findings.

The compound features a complex structure characterized by a pyrimidine core substituted with a fluorophenyl group and a pyridine moiety. The structural formula can be represented as follows:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively. The following table summarizes the IC50 values for various compounds in comparison to standard drugs:

In experimental models such as carrageenan-induced paw edema and cotton pellet-induced granuloma in rats, the compound exhibited significant anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) calculated at approximately 8.23 μM .

Antibacterial Activity

The compound's antibacterial properties were evaluated against several bacterial strains, demonstrating notable efficacy. The minimum inhibitory concentration (MIC) values for various strains are presented below:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

This data indicates that the compound possesses moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans and Fusarium oxysporum:

| Fungal Strain | MIC (μM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound could serve as a potential therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-donating groups enhances the biological activity of pyrimidine derivatives. For instance, the introduction of substituents like pyridine at specific positions on the pyrimidine ring was found to significantly improve COX-2 inhibition and overall anti-inflammatory effects .

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

- In Vivo Studies : A study demonstrated that administration of the compound in animal models resulted in reduced inflammation markers and improved recovery rates from induced inflammatory conditions.

- Comparative Analysis : In comparative studies with other known anti-inflammatory agents, this compound exhibited superior efficacy in reducing inflammatory responses in vitro and in vivo.

- Mechanistic Studies : Mechanistic investigations revealed that the compound's anti-inflammatory action is mediated through inhibition of COX enzymes and modulation of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine?

- Methodological Answer : The compound can be synthesized via multi-step functionalization of a pyrimidine core. A common approach involves:

- Step 1 : Starting with 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid as an intermediate (used in structurally related compounds) .

- Step 2 : Introducing substituents via nucleophilic substitution or coupling reactions. For example, fluorophenyl groups can be attached at the C2 position using Suzuki-Miyaura cross-coupling, while the pyridinyl group at C5 may require Buchwald-Hartwig amination .

- Step 3 : Dimethylamine incorporation at the N4 position via reductive amination or alkylation .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:

- Dihedral Angles : The pyrimidine ring forms dihedral angles of ~12–86° with substituent aryl rings, influencing planarity and steric interactions .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine N4 and adjacent amine groups) stabilize conformation. Weak C–H⋯O and C–H⋯π interactions further stabilize crystal packing .

- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation. Refinement software like SHELXL ensures accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Testing : Follow protocols for structurally similar pyrimidines, such as agar dilution assays against Staphylococcus aureus (MIC ≤ 25 µg/mL) or Candida albicans .

- Immunomodulatory Assays : Measure cytokine release (e.g., IL-6, TNF-α) in macrophage cell lines (e.g., RAW 264.7) using ELISA .

- Dose Optimization : Use randomized block designs with split-plot arrangements to account for variables like concentration and exposure time .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for fluorophenyl and pyridinyl substituents?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with halogen (Cl, Br), methoxy, or trifluoromethyl groups at the fluorophenyl or pyridinyl positions. Compare bioactivity data (e.g., IC50 values) .

- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify pharmacophoric features. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs .

- Contradiction Analysis : If analogs with bulkier groups show reduced activity, steric hindrance or solubility issues may explain discrepancies. Validate via logP measurements and cytotoxicity assays .

Q. How should researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to optimize cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) often improve reaction rates, but may require degassing to prevent catalyst poisoning.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry or reaction time .

Q. What advanced techniques resolve conflicting data in solubility and bioavailability studies?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous buffers (e.g., PBS) to distinguish true solubility from colloidal dispersion .

- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and correlate with logD values.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via UPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.